3-Aminooxetane-3-carbonitrile
Overview
Description
3-Aminooxetane-3-carbonitrile is a versatile compound known for its unique 1,3-amphoteric properties, meaning it contains both nucleophilic and electrophilic sites. This compound is part of the oxetane family, which is characterized by a four-membered ring structure. The presence of an amino group at the 3-position enhances its reactivity, making it a valuable intermediate in organic synthesis and drug discovery .
Mechanism of Action
Target of Action
It is known that the compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors .
Mode of Action
3-Aminooxetane-3-carbonitrile is a type of 1,3-amphoteric molecule . This means it contains both nucleophilic and electrophilic sites, allowing it to interact with polarized π-systems . This interaction leads to a range of intermolecular [3 + 2] annulations . The amphoteric reactivity of this compound has been systematically demonstrated .
Biochemical Pathways
The compound’s amphoteric reactivity enriches the reactivity of oxetanes , which are known to be involved in various biochemical processes .
Pharmacokinetics
It is known that the compound is stable and readily available , which may suggest good bioavailability.
Result of Action
Its reactivity towards polarized π-systems leads to a diverse range of intermolecular [3 + 2] annulations . These reactions provide convergent access to valuable heterocycles , which are key structures in many biologically active compounds.
Action Environment
It is known that the compound is bench-stable , suggesting that it may be resistant to various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminooxetane-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of amino alcohols with nitrile groups under acidic or basic conditions. Another approach involves the use of epoxide ring-opening reactions followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process. The scalability of these methods ensures the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Aminooxetane-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxetane derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are employed under basic conditions.
Major Products: The major products formed from these reactions include substituted oxetanes, primary amines, and various heterocyclic compounds .
Scientific Research Applications
3-Aminooxetane-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It plays a role in drug discovery, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Aminooxetane: Similar in structure but lacks the nitrile group.
3-Aminoisoxazole: Contains an isoxazole ring instead of an oxetane ring.
3-Aminopyrrolidine: Features a five-membered ring with an amino group at the 3-position.
Uniqueness: 3-Aminooxetane-3-carbonitrile stands out due to its unique combination of an oxetane ring and a nitrile group, providing distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocycles and bioactive molecules .
Properties
IUPAC Name |
3-aminooxetane-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c5-1-4(6)2-7-3-4/h2-3,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOKQRIAAPEYBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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